![molecular formula C8H13NO3 B3009131 (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid CAS No. 2445750-49-0](/img/structure/B3009131.png)
(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid” is a chemical compound with the IUPAC name “(4aS,6R,7aR)-octahydrocyclopenta [b] [1,4]oxazine-6-carboxylic acid hydrochloride”. It has a molecular weight of 207.66 .
Molecular Structure Analysis
The InChI code for this compound is "1S/C8H13NO3.ClH/c10-8 (11)5-3-6-7 (4-5)12-2-1-9-6;/h5-7,9H,1-4H2, (H,10,11);1H/t5-,6+,7-;/m1./s1" . This provides a detailed description of the molecule’s structure, including its stereochemistry.Wissenschaftliche Forschungsanwendungen
Molecular Electronics: Single-Molecule Switches
(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid: serves as an anchoring group in constructing single-molecule switches. Researchers have linked this compound to carbon electrodes, where the de/rehydrogenation of 1,4-oxazine linkers efficiently toggles single-molecule junctions between low-conducting and high-conducting states . This breakthrough opens up new avenues for designing molecular-scale electronic devices.
Heterocyclic Chemistry: 1,4-Oxazine Synthesis
The fundamental heterocyclic compound 1,4-oxazine has been generated using a technique called FVP (flash vacuum pyrolysis). It represents the first parent heterocycle among all possible isomeric oxazines, thiazines, and their heavier atom analogues to be characterized spectroscopically. In solution, it predominantly exists as the 4H-isomer .
Green Synthesis of 1,3-Oxazines
Researchers have explored green synthesis methods for 1,3-oxazines. Brønsted acids (such as acetic acid, triflic acid, and methanesulfonic acid) catalyze C–H functionalization reactions, leading to the formation of 1,3-oxazines. Visible light-promoted reactions have also been investigated, emphasizing sustainable and environmentally friendly approaches .
Pharmacology and Materials Science
1,3-Oxazines are privileged heterocyclic motifs with significant pharmacological and materials applications. They serve as intermediates in synthesizing various heterocyclic compounds and polymers. Researchers continue to explore novel synthetic methodologies for these compounds, enhancing their potential in drug discovery and materials science .
Charge Rearrangement at Molecule–Electrode Interfaces
The modified energy gap of the central molecule and the charge rearrangement at the molecule–electrode interfaces significantly impact the conductance states in single-molecule junctions. Researchers investigate these phenomena to optimize device performance.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of EN300-26977546 is currently unknown. This compound is a derivative of the 1,4-oxazine family , which has been theoretically demonstrated to switch single-molecule junctions between a low-conducting and a high-conducting state . .
Mode of Action
In the field of molecular electronics, 1,4-oxazine derivatives have been shown to undergo de/rehydrogenation, which efficiently switches single-molecule junctions between different conducting states
Biochemical Pathways
The biochemical pathways affected by EN300-26977546 are currently unknown. Given the compound’s structural similarity to other 1,4-oxazine derivatives, it might be involved in electron transport processes . .
Eigenschaften
IUPAC Name |
(4aS,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-8(11)5-3-6-7(4-5)12-2-1-9-6/h5-7,9H,1-4H2,(H,10,11)/t5-,6+,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYLCCLUGZLHTP-DSYKOEDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CC(CC2N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2C[C@@H](C[C@@H]2N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.